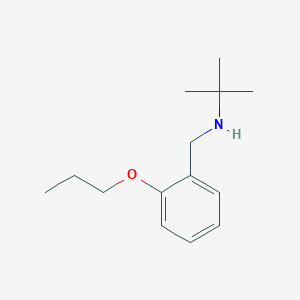

5-(Thiophen-2-yl)pyridin-2-amine

Übersicht

Beschreibung

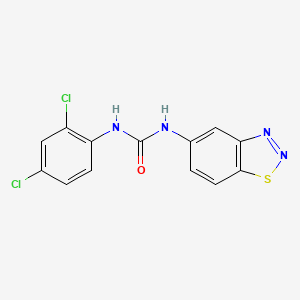

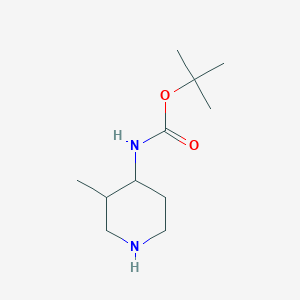

5-(Thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring attached to a thiophene ring . It has been used in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives often involves condensation reactions . For instance, a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been reported . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this subunit, important for the interaction with the receptor, is strongly influenced by long-range interactions .Chemical Reactions Analysis

The chemical reactions involving 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives are diverse. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound . The oxidation product was subjected to electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Thiophen-2-yl)pyridin-2-amine can be predicted using computational methods. For instance, it has a predicted boiling point of 309.5±32.0 °C and a predicted density of 1.140±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensing for Fe³⁺ Ions

This suggests that PDTP could serve as a potential fluorescent chemosensor for the selective and specific detection of Fe³⁺ ions .

Antifungal Activity

In another study, imidazole-containing compounds (including PDTP) were evaluated for their antifungal properties. PDTP demonstrated better inhibition rates against four tested fungi at 10 μg/mL compared to other derivatives. This highlights its potential as an antifungal agent .

In Silico Evaluation for Antiproliferative Activity

PDTP derivatives were virtually designed and evaluated for antiproliferative activity. While this study focused on 1,3,4-oxadiazole derivatives, it underscores the compound’s versatility and potential in therapeutic applications .

Zukünftige Richtungen

The future directions for research on 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives are promising. These compounds have been shown to exhibit a wide range of pharmacological activities, making them potential candidates for the development of new drugs . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production.

Wirkmechanismus

Target of Action

The primary target of 5-(Thiophen-2-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, inhibiting its activity . This interaction results in changes at the cellular level, presenting excellent antiproliferative activity against cancer cells . The compound’s mode of action is also influenced by its chemical structure, with the highest HOMO–LUMO energy gap indicating that the compound is the most stable and the least reactive .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication, which is significant for maintaining genome integrity . This disruption can lead to downstream effects such as the prevention of cancer cell proliferation .

Pharmacokinetics

The compound exhibits good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of PLK4 activity and the prevention of cancer cell proliferation . Additionally, the compound has shown to be a potent inhibitor of collagen prolyl-4-hydroxylase , indicating its potential role in anti-fibrotic activities.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the fluorescence quenching of the compound can be affected by temperature, viscosity, and solvent polarity . Understanding these influences is crucial for optimizing the compound’s therapeutic potential.

Eigenschaften

IUPAC Name |

5-thiophen-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJGVOPPASUVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309316 | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiophen-2-yl)pyridin-2-amine | |

CAS RN |

866620-28-2 | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B3160932.png)

![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)

![1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3160962.png)

![(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B3160966.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)tetrahydro-1(2H)-pyridinesulfonamide](/img/structure/B3160969.png)

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)